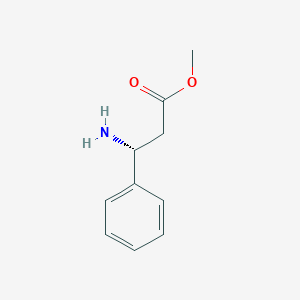

methyl (3R)-3-amino-3-phenylpropanoate

Vue d'ensemble

Description

Methyl (3R)-3-amino-3-phenylpropanoate is an organic compound with a chiral center, making it an enantiomerically pure substance

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3R)-3-amino-3-phenylpropanoate typically involves the esterification of (3R)-3-amino-3-phenylpropanoic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of an acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient catalytic processes. For instance, using solid acid catalysts can enhance the reaction rate and yield. Additionally, continuous flow reactors can be employed to scale up the production while maintaining high purity and enantiomeric excess.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl (3R)-3-amino-3-phenylpropanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of amides or other substituted derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Antitumor Activity

Methyl (3R)-3-amino-3-phenylpropanoate has shown promise as a precursor in the synthesis of cyclic amides that act as inhibitors of tumor necrosis factor (TNF). These compounds could potentially be used to combat cachexia, endotoxic shock, and retrovirus replication, making them significant in cancer therapy and inflammatory diseases .

1.2 Neuroprotective Effects

Research indicates that derivatives of this compound may exhibit neuroprotective properties. The compound's structural similarity to amino acids allows it to interact with neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases .

Organic Synthesis

2.1 Synthesis of Amino Acid Derivatives

The compound is utilized in the synthesis of various amino acid derivatives through esterification reactions. A notable method involves the reaction of amino acids with methanol to produce amino acid methyl esters, including this compound itself. This process is efficient and yields high purity products .

2.2 Chiral Synthesis

this compound serves as a chiral building block in asymmetric synthesis. Its chirality is crucial for producing enantiomerically pure compounds, which are essential in pharmaceuticals where one enantiomer may be therapeutically active while the other is not .

Biochemical Applications

3.1 Enzyme Inhibition Studies

The compound has been used in studies aimed at understanding enzyme mechanisms and inhibiting specific pathways in metabolic processes. Its ability to mimic natural substrates makes it a valuable tool for exploring enzyme kinetics and inhibition .

3.2 Drug Development

Given its biological activity, this compound is being investigated for its potential role in drug development. It can serve as a lead compound for designing new therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders .

Case Studies

Mécanisme D'action

The mechanism of action of methyl (3R)-3-amino-3-phenylpropanoate involves its interaction with specific molecular targets. For instance, it can act as a substrate or inhibitor for enzymes involved in amino acid metabolism. The presence of the chiral center allows it to interact selectively with biological molecules, influencing pathways related to protein synthesis and degradation .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl (3S)-3-amino-3-phenylpropanoate: The enantiomer of the compound, which may have different biological activities.

Phenylalanine methyl ester: Similar structure but lacks the chiral center, leading to different reactivity and applications.

Methyl 3-amino-3-phenylpropanoate: The racemic mixture of the compound, which may have different properties compared to the enantiomerically pure form.

Uniqueness

Methyl (3R)-3-amino-3-phenylpropanoate is unique due to its chiral center, which imparts specific stereochemical properties. This makes it valuable in applications requiring enantiomerically pure substances, such as in the development of chiral drugs and catalysts.

Activité Biologique

Methyl (3R)-3-amino-3-phenylpropanoate, also known as a chiral amino acid derivative, has garnered attention in various fields of biological and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following features:

- Molecular Formula : CHNO\

- Molecular Weight : Approximately 193.246 g/mol

- Chirality : The (3R) configuration at the chiral carbon is crucial for its biological interactions.

The compound includes an amino group capable of forming hydrogen bonds, which enhances its interaction with various biological molecules, potentially influencing enzyme activity and receptor modulation.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Interaction : It can act as a substrate or inhibitor for enzymes involved in amino acid metabolism, affecting protein synthesis and degradation pathways.

- Receptor Modulation : The compound's structural features allow it to selectively bind to certain receptors, which may lead to therapeutic effects in pharmacology.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Antimicrobial Properties : Preliminary studies suggest potential antibacterial activity, particularly against strains such as MRSA and VRE when used in combination with other antibiotics .

- Neurotransmitter Influence : Its role as an amino acid analogue suggests possible effects on neurotransmitter systems, which could have implications for neurological disorders .

- Therapeutic Applications : The compound is being investigated for its potential use in drug development due to its chiral nature, which can influence drug efficacy and safety profiles .

Case Studies and Experimental Results

Several studies have explored the biological implications of this compound:

- A study documented its synthesis and subsequent evaluation for biological activity, revealing that it could enhance the efficacy of existing antimicrobial agents through synergistic effects .

Table of Biological Activities

Propriétés

IUPAC Name |

methyl (3R)-3-amino-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-13-10(12)7-9(11)8-5-3-2-4-6-8/h2-6,9H,7,11H2,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKIOBYHZFPTKCZ-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@H](C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354972 | |

| Record name | methyl (3R)-3-amino-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37088-67-8 | |

| Record name | methyl (3R)-3-amino-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.